molecular formula C10H10N2O2 B155095 (5S)-5-methyl-5-phenylimidazolidine-2,4-dione CAS No. 27539-12-4

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione

Cat. No. B155095
CAS RN: 27539-12-4
M. Wt: 190.2 g/mol
InChI Key: JNGWGQUYLVSFND-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5S)-5-methyl-5-phenylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is also known as hydantoin. Hydantoins are a class of compounds with various physiological activities and are often used in pharmaceutical preparations. The specific structure and properties of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione are not directly discussed in the provided papers, but related compounds have been synthesized and studied for their potential biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported, such as the preparation of 5-[4-(2-methyl-2-phenylpropoxy)benzyl]thiazolidine-2,4-dione (AL-321) and its evaluation for hypoglycemic and hypolipidemic activities . Another related compound, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, was synthesized via condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde . These methods suggest that similar synthetic strategies could be applied to synthesize (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.

Molecular Structure Analysis

The molecular structure of hydantoin derivatives has been studied using various spectroscopic techniques. For instance, 1-methyl-5,5-diphenylimidazolidine-2,4-dione was examined using ab-initio computational modeling and spectrophotometric techniques, revealing that the molecules dimerize via hydrogen bonding and that the two phenyl rings are not coplanar . Similarly, the structure of the Z isomer of 5-[(4-methoxyphenyl)methylene]imidazolidine-2,4-dione was determined to be planar except for the methoxy group's H atoms . These studies provide insights into the molecular geometry that could be relevant for (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.

Chemical Reactions Analysis

The chemical reactivity of hydantoin derivatives can be inferred from the studies on similar compounds. The presence of the imidazolidine-2,4-dione ring is essential for the biological activities of these compounds, as seen in the synthesis of AL-321 . The reactivity of the hydantoin ring is often exploited in the synthesis of various derivatives, which can lead to different biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydantoin derivatives are closely related to their molecular structure. For example, the high HOMO-LUMO energy gap of 5.9 eV in 1-methyl-5,5-diphenylimidazolidine-2,4-dione suggests good thermodynamic stability, which could be an important factor in the impurity profile during drug manufacturing . Intermolecular hydrogen bonding plays a significant role in the stability and biological activity of these compounds, as evidenced by the dimerization of molecules in the computational study .

Scientific Research Applications

Chemical and Biological Properties

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione belongs to the hydantoin family, a non-aromatic five-membered heterocycle, known as imidazolidine-2,4-dione. It is considered a valuable scaffold in medicinal chemistry due to its various biological and pharmacological activities in therapeutic and agrochemical applications. It plays a significant role in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, used for the production of hydantoin, is emphasized for its efficiency in synthesizing important natural products and new organic compounds applicable as potential therapeutics (Shaikh et al., 2023).

Structural and Mechanistic Insights

The scaffold of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione, and its analogs like 2,4-thiazolidinedione (TZD), have been extensively explored for discovering novel molecules with a target-specific approach to treat or manage various ailments. In particular, TZDs as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors have been focused on for their potential in treating insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The review details amendments in the structural framework of the TZD scaffold to optimize/design potent PTP 1B inhibitors. An isosteric analogue of TZD, substituted with specific groups, showed significant PTP inhibitory activity, highlighting the essential Z-configuration in the structural framework for designing bi-dentate ligands with optimum activity (Verma et al., 2019).

Pharmacological Applications and Synthesis

The 2,4-thiazolidinedione (2,4-TZD) nucleus, a common structural component of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione, is known for its broad pharmacological activities and has drawn attention due to its novel mode of action, low cost, and ease of synthesis. Various TZD derivatives have been developed as antimicrobial, anticancer, and antidiabetic agents. The review also covers different synthetic methodologies for the 2,4-TZD core and discusses the importance of substitutions at specific positions and the mechanisms of action and structure–activity relationships (Singh et al., 2022).

Synthetic and Catalytic Applications

The synthesis of 1,3-thiazolidin-4-one and its functionalized analogues, such as 1,3-thiazolidine-2,4-diones, is historically significant and continues to be of interest for their pharmacological importance. These compounds are found in commercial pharmaceuticals, and studies indicate a promising future in medicinal chemistry for activities against different diseases. The review focuses on different synthetic methodologies, including green chemistry, for obtaining these compounds and discusses their structure, stability, and the great biological potential of the 1,3-thiazolidin-4-one nucleus (Santos et al., 2018).

Safety And Hazards

The safety information for “(5S)-5-methyl-5-phenylimidazolidine-2,4-dione” indicates that it may be harmful if swallowed and causes serious eye irritation . Precautionary measures include washing hands and skin thoroughly after handling, not eating or drinking while using this product, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGWGQUYLVSFND-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028320
Record name (5S)-5-Methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-5-methyl-5-phenylimidazolidine-2,4-dione

Synthesis routes and methods I

Procedure details

30 g of acetophenone diluted in 250 ml of 95° alcohol are added over 30 minutes to a mixture of 18.35 g of sodium cyanide and 125 g of ammonium bicarbonate in 250 ml of water and the reaction medium is heated at 60°-65° C. for 22 hours, with stirring. It is concentrated to half its volume under vacuum and the solid which has precipitated is filtered off, washed with water and ether and then dried under vacuum to give 38 g of a white solid, which is identified by IR.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

30 g of acetophenone, diluted in 250 ml of 95° alcohol, are added over 30 minutes to a mixture of 18.35 g of sodium cyanide and 125 g of ammonium carbonate in 250 ml of water and the reaction medium is heated at 60°-65° C. for 22 hours, with stirring. It is concentrated to half its volume under vacuum and the solid which has precipitated is filtered off, washed with water and ether and then dried under vacuum to give 38 g of a white solid, which is identified by IR.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.